molecular formula C6H9NO3 B067756 3-methylamino-5-methylol-5H-furan-2-one CAS No. 166407-48-3

3-methylamino-5-methylol-5H-furan-2-one

Cat. No. B067756
M. Wt: 143.14 g/mol
InChI Key: UMSYTMRRYKFHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylamino-5-methylol-5H-furan-2-one, also known as MeMF, is a synthetic compound that has gained attention in scientific research due to its unique chemical properties. This molecule belongs to the furan family and has a molecular weight of 143.14 g/mol. MeMF is a white crystalline solid that is soluble in water and organic solvents.

Mechanism Of Action

3-methylamino-5-methylol-5H-furan-2-one is a reactive molecule that can undergo various chemical reactions. It has been shown to react with amino acids, peptides, and proteins through a process called Maillard reaction. This reaction can lead to the formation of advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes, Alzheimer's, and cardiovascular disease.

Biochemical And Physiological Effects

3-methylamino-5-methylol-5H-furan-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-methylamino-5-methylol-5H-furan-2-one can inhibit the growth of cancer cells and induce apoptosis. 3-methylamino-5-methylol-5H-furan-2-one has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that 3-methylamino-5-methylol-5H-furan-2-one can reduce blood glucose levels and improve insulin sensitivity in diabetic rats.

Advantages And Limitations For Lab Experiments

3-methylamino-5-methylol-5H-furan-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-methylamino-5-methylol-5H-furan-2-one is also water-soluble, which makes it easy to use in aqueous solutions. However, 3-methylamino-5-methylol-5H-furan-2-one has some limitations as well. It can undergo non-specific reactions with amino acids and proteins, which can complicate data interpretation. 3-methylamino-5-methylol-5H-furan-2-one can also degrade over time, leading to decreased potency.

Future Directions

3-methylamino-5-methylol-5H-furan-2-one has several potential future directions for scientific research. It can be used as a tool to study the Maillard reaction and the formation of AGEs. 3-methylamino-5-methylol-5H-furan-2-one can also be used as a drug delivery system for targeted drug delivery. Furthermore, 3-methylamino-5-methylol-5H-furan-2-one can be used as a precursor for the synthesis of other compounds with potential therapeutic applications. Overall, 3-methylamino-5-methylol-5H-furan-2-one is a promising molecule with many potential applications in various fields of scientific research.

Synthesis Methods

3-methylamino-5-methylol-5H-furan-2-one can be synthesized through a multi-step process involving the reaction of 3-methylamino-2,5-dihydrofuran-2-one with formaldehyde and subsequent oxidation. This process yields 3-methylamino-5-methylol-5H-furan-2-one with a purity of over 98%. The synthesis of 3-methylamino-5-methylol-5H-furan-2-one is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

3-methylamino-5-methylol-5H-furan-2-one has been used in various scientific research applications due to its unique chemical properties. It has been studied for its potential use as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. 3-methylamino-5-methylol-5H-furan-2-one has also been investigated for its potential as a drug delivery system and as a precursor for the synthesis of other compounds.

properties

CAS RN

166407-48-3

Product Name

3-methylamino-5-methylol-5H-furan-2-one

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

2-(hydroxymethyl)-4-(methylamino)-2H-furan-5-one

InChI

InChI=1S/C6H9NO3/c1-7-5-2-4(3-8)10-6(5)9/h2,4,7-8H,3H2,1H3

InChI Key

UMSYTMRRYKFHNA-UHFFFAOYSA-N

SMILES

CNC1=CC(OC1=O)CO

Canonical SMILES

CNC1=CC(OC1=O)CO

synonyms

2(5H)-Furanone, 5-(hydroxymethyl)-3-(methylamino)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.